Carbonato de plomo básico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

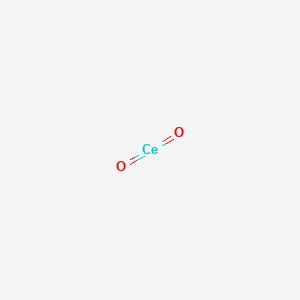

Basic lead carbonate, also known as white lead, is a chemical compound with the formula (2PbCO_3 \cdot Pb(OH)_2). It is a white, toxic solid that has been historically used as a pigment in paints. The compound occurs naturally as the mineral hydrocerussite and has been used since antiquity for various applications, including cosmetics and medicinal preparations .

Aplicaciones Científicas De Investigación

Basic lead carbonate has several scientific research applications:

- Chemistry: Used as a precursor in the synthesis of other lead compounds and as a catalyst in polymerization reactions .

- Biology and Medicine: Historically used in medicinal preparations, although its use has declined due to toxicity concerns .

- Industry: Employed in the production of anticorrosion paints, outdoor paints, and as a stabilizer in plastics .

Mecanismo De Acción

Target of Action

Basic lead carbonate, also known as white lead, is a chemical compound of lead that occurs naturally as the mineral hydrocerussite . It primarily targets the Acyl-CoA-binding protein , which plays a crucial role in the intracellular transport of acyl-CoA esters .

Mode of Action

Basic lead carbonate interacts with its targets by forming a dense, highly crosslinked structure consisting of intact CO2−3 and metal cation sites . The Pb (II) centers are seven-coordinate, being surrounded by multiple carbonate ligands . The carbonate centers are bonded bidentate to a single Pb and bridge to five other Pb sites .

Biochemical Pathways

It’s known that the presence of lead can influence the hydrolysis of urea to generate carbonate ions and elevate the ph to alkaline conditions . This promotes the precipitation of lead and calcium carbonate .

Pharmacokinetics

The pharmacokinetics of basic lead carbonate are complex and involve competitive dynamics with calcium . The competitive presence of calcium can affect lead’s intestinal absorption, its kinetics between soft tissues, its storage in bones and its mobilization from osseous to non-osseous tissue, and its retention versus excretion rates .

Result of Action

The molecular and cellular effects of basic lead carbonate’s action are primarily due to its toxicity . Lead is a heavy metal and stable element that is toxic to all living organisms, inhibiting enzyme activity, damaging DNA, and disrupting cell membrane permeability .

Action Environment

The action of basic lead carbonate is influenced by environmental factors. It is insoluble in water and ethanol , which can affect its bioavailability and efficacy. Additionally, its action can be influenced by the presence of other ions in the environment, such as calcium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Basic lead carbonate can be synthesized by treating lead acetate with carbon dioxide and air. In laboratory settings, lead acetate is treated with urea to produce the compound . The reaction can be represented as: [ Pb(CH_3COO)_2 + CO_2 + H_2O \rightarrow 2PbCO_3 \cdot Pb(OH)_2 ]

Industrial Production Methods: Historically, the “stack” or “Dutch” process was used for industrial production. In this method, lead is exposed to acetic acid vapors in the presence of moisture and carbon dioxide, often provided by fermenting organic matter. This process converts lead into basic lead carbonate .

Análisis De Reacciones Químicas

Types of Reactions: Basic lead carbonate undergoes several types of chemical reactions, including:

Oxidation: When heated in the presence of air, it decomposes to form lead(II) oxide and carbon dioxide. [ 2PbCO_3 \cdot Pb(OH)_2 \rightarrow 3PbO + 2CO_2 + H_2O ]

Reaction with Acids: It reacts with acids to form soluble lead salts and carbon dioxide. [ 2PbCO_3 \cdot Pb(OH)_2 + 4HCl \rightarrow 2PbCl_2 + 2CO_2 + 3H_2O ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Heat: Decomposition occurs at elevated temperatures.

Major Products:

- Lead(II) oxide (PbO)

- Lead(II) chloride (PbCl_2)

- Carbon dioxide (CO_2)

Comparación Con Compuestos Similares

- Lead(II) carbonate (PbCO_3): A simpler form of lead carbonate.

- Shannonite (PbCO_3 \cdot PbO): Contains both carbonate and oxide ions.

- Plumbonacrite (3PbCO_3 \cdot Pb(OH)_2 \cdot PbO): A more complex lead carbonate compound .

Uniqueness: Basic lead carbonate is unique due to its historical significance as a pigment and its complex structure, which includes both carbonate and hydroxide ions. Its toxicity has led to a decline in its use, but it remains an important compound in the study of lead chemistry and historical art conservation .

Propiedades

Número CAS |

1319-46-6 |

|---|---|

Fórmula molecular |

CHO4Pb-3 |

Peso molecular |

284 g/mol |

Nombre IUPAC |

lead(2+);dicarbonate;dihydroxide |

InChI |

InChI=1S/CH2O3.H2O.Pb/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |

Clave InChI |

FKRDCRZYTCMHEM-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] |

SMILES canónico |

C(=O)([O-])[O-].[OH-].[Pb] |

Color/Form |

White hexagonal crystals White, amorphous powde |

Densidad |

6.14 g/cu cm |

melting_point |

400 °C, decomposes |

Key on ui other cas no. |

1319-47-7 1319-46-6 |

Descripción física |

OtherSolid |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Solubilidad |

Sol in acetic acid Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid |

Sinónimos |

hydrocerussite trilead dihydroxide dicarbonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)